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molecular formula C13H21N3O3S B8361650 Tert-butyl 2-(methylsulfanyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Tert-butyl 2-(methylsulfanyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B8361650
M. Wt: 299.39 g/mol
InChI Key: KRKAHYHESQMKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169254B2

Procedure details

Iodomethane (0.329 ml, 5.28 mmol) and a 1 N aqueous NaOH solution (3.3 ml, 3.3 mmol) were sequentially added to a solution of 4-oxo-2-thioxo-1,3,8-triaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (944 mg, 3.3 mmol) in methanol (33 ml) at room temperature, and the mixture was stirred at the same temperature overnight. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layers were combined and dried over magnesium sulfate, and the solvent was then distilled off. The residue was purified by silica gel column chromatography to give 2-methylsulfanyl-4-oxo-1,3,8-triaza-spiro[4.5]dec-1-ene-8-carboxylic acid tert-butyl ester (762 mg, 77%).
Quantity
0.329 mL
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
4-oxo-2-thioxo-1,3,8-triaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
Quantity
944 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH3:2].[OH-].[Na+].[C:5]([O:9][C:10]([N:12]1[CH2:23][CH2:22][C:15]2([NH:19][C:18](=[S:20])[NH:17][C:16]2=[O:21])[CH2:14][CH2:13]1)=[O:11])([CH3:8])([CH3:7])[CH3:6].O>CO>[C:5]([O:9][C:10]([N:12]1[CH2:13][CH2:14][C:15]2([N:19]=[C:18]([S:20][CH3:2])[NH:17][C:16]2=[O:21])[CH2:22][CH2:23]1)=[O:11])([CH3:8])([CH3:6])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.329 mL
Type
reactant
Smiles
IC
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
4-oxo-2-thioxo-1,3,8-triaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
Quantity
944 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(C(NC(N2)=S)=O)CC1
Name
Quantity
33 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(C(NC(=N2)SC)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 762 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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